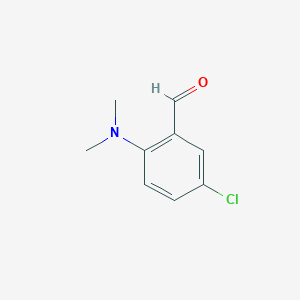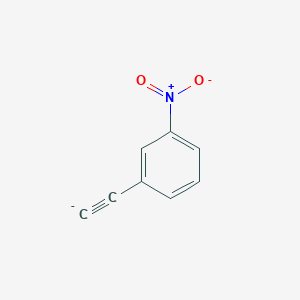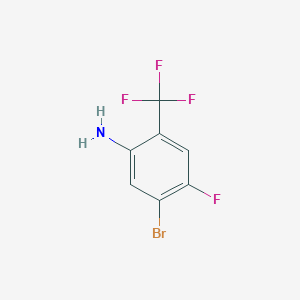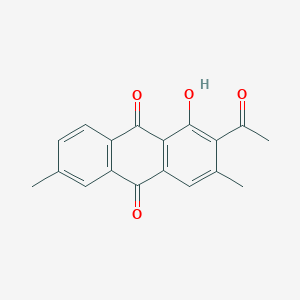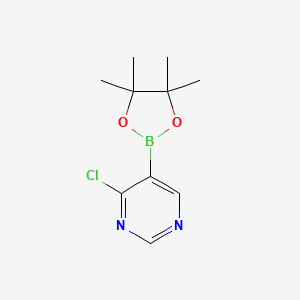![molecular formula C54H30 B13136978 1,3,5-tris[4-[2-(4-ethynylphenyl)ethynyl]phenyl]benzene](/img/structure/B13136978.png)
1,3,5-tris[4-[2-(4-ethynylphenyl)ethynyl]phenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris[4-[2-(4-ethynylphenyl)ethynyl]phenyl]benzene is an organic compound with a unique structure characterized by three ethynylphenyl groups attached to a central benzene ring. This compound is known for its applications in the synthesis of porous conjugated polymers and semiconducting covalent organic frameworks, making it valuable in various scientific and industrial fields .
Méthodes De Préparation
The synthesis of 1,3,5-tris[4-[2-(4-ethynylphenyl)ethynyl]phenyl]benzene involves several steps:
Starting Materials: The synthesis begins with 1,3,5-tribromobenzene and 3-methylbutynol.
Intermediate Formation: 1,3,5-tribromobenzene reacts with 3-methylbutynol to form 1,3,5-tris(3’-hydroxy-3’-methyl-but-1’-ynyl)benzene.
Cleavage Reaction: The intermediate undergoes a cleavage reaction in the presence of potassium hydroxide and toluene to yield 1,3,5-triethynylbenzene.
Final Product Formation: Using 4-iodoaniline and trimethyl silyl acetylene, 4-trimethylsiylethynyl iodobenzene is synthesized through diazo reaction and halogenation.
Analyse Des Réactions Chimiques
1,3,5-Tris[4-[2-(4-ethynylphenyl)ethynyl]phenyl]benzene undergoes various chemical reactions:
Sonogashira Coupling: This reaction involves the coupling of terminal alkynes with aryl halides in the presence of a palladium catalyst and a copper co-catalyst.
Oxidative Coupling: Terminal alkynes can undergo oxidative coupling to form conjugated microporous polymer nanosheets.
Photocatalytic Reactions: The compound demonstrates efficient photocatalytic activity for hydrogen production under visible light.
Applications De Recherche Scientifique
1,3,5-Tris[4-[2-(4-ethynylphenyl)ethynyl]phenyl]benzene has diverse applications in scientific research:
Porous Conjugated Polymers: It is used in the synthesis of porous conjugated polymers (PCPs) and semiconducting covalent organic frameworks (COFs).
Photocatalysis: The compound is employed in photocatalytic processes for hydrogen production and carbon dioxide reduction.
Electrochemical Sensors: It is utilized in the development of electrochemical sensors for detecting hydrogen peroxide.
Mécanisme D'action
The mechanism of action of 1,3,5-tris[4-[2-(4-ethynylphenyl)ethynyl]phenyl]benzene involves its role as a ligand in the formation of porous materials. The ethynyl groups facilitate the formation of cross-linked networks, enhancing the material’s stability and functionality. The compound’s structure allows it to participate in various catalytic and photocatalytic processes, contributing to its effectiveness in applications such as hydrogen production and carbon dioxide reduction .
Comparaison Avec Des Composés Similaires
1,3,5-Tris[4-[2-(4-ethynylphenyl)ethynyl]phenyl]benzene can be compared with other similar compounds:
1,3,5-Tris(4-formylphenyl)benzene: This compound has formyl groups instead of ethynyl groups, leading to different reactivity and applications.
1,3,5-Tris(4-bromophenyl)benzene: The presence of bromine atoms makes this compound suitable for different coupling reactions compared to the ethynyl-substituted compound
Propriétés
Formule moléculaire |
C54H30 |
|---|---|
Poids moléculaire |
678.8 g/mol |
Nom IUPAC |
1,3,5-tris[4-[2-(4-ethynylphenyl)ethynyl]phenyl]benzene |
InChI |
InChI=1S/C54H30/c1-4-40-7-13-43(14-8-40)19-22-46-25-31-49(32-26-46)52-37-53(50-33-27-47(28-34-50)23-20-44-15-9-41(5-2)10-16-44)39-54(38-52)51-35-29-48(30-36-51)24-21-45-17-11-42(6-3)12-18-45/h1-3,7-18,25-39H |
Clé InChI |
PVGSWJRQGAANOG-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C#CC5=CC=C(C=C5)C#C)C6=CC=C(C=C6)C#CC7=CC=C(C=C7)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


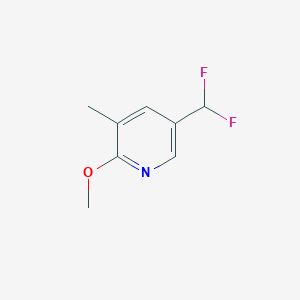
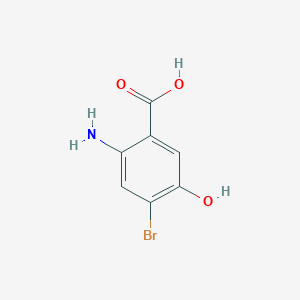
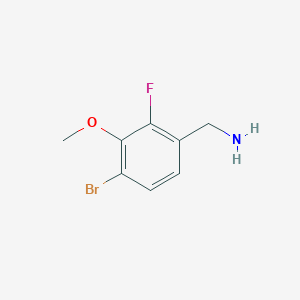
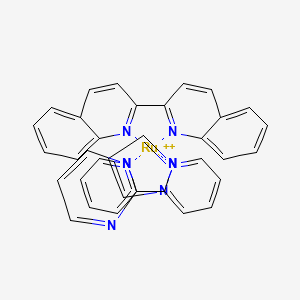
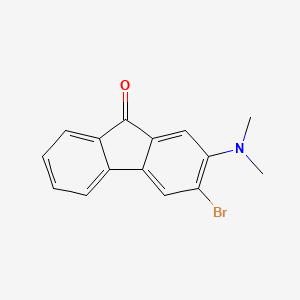
![4,5,7-Trifluorobenzo[d]thiazole](/img/structure/B13136932.png)
